molecular formula C7H12N2O3 B13706421 1-Ethyl-3-methylimidazol-3-ium;oxido formate

1-Ethyl-3-methylimidazol-3-ium;oxido formate

Cat. No.: B13706421
M. Wt: 172.18 g/mol
InChI Key: NBTVXJIISSAEBS-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazol-3-ium;oxido formate is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. They are widely used in various fields, including chemistry, biology, and industry, due to their versatile nature.

Preparation Methods

The synthesis of 1-Ethyl-3-methylimidazol-3-ium;oxido formate typically involves the reaction of 1-ethyl-3-methylimidazole with an appropriate formate source under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Ethyl-3-methylimidazol-3-ium;oxido formate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-methylimidazol-3-ium;oxido formate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-methylimidazol-3-ium;oxido formate involves its interaction with various molecular targets and pathways. The compound can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. It can also participate in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions .

Comparison with Similar Compounds

1-Ethyl-3-methylimidazol-3-ium;oxido formate can be compared with other imidazolium-based ionic liquids, such as:

The uniqueness of this compound lies in its specific combination of properties, making it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;oxido formate

InChI

InChI=1S/C6H11N2.CH2O3/c1-3-8-5-4-7(2)6-8;2-1-4-3/h4-6H,3H2,1-2H3;1,3H/q+1;/p-1

InChI Key

NBTVXJIISSAEBS-UHFFFAOYSA-M

Canonical SMILES

CCN1C=C[N+](=C1)C.C(=O)O[O-]

Origin of Product

United States

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